methyl 1-benzyl-1H-imidazole-4-carboxylate methyl 1-benzyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 74294-73-8
VCID: VC7450815
InChI: InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
SMILES: COC(=O)C1=CN(C=N1)CC2=CC=CC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

methyl 1-benzyl-1H-imidazole-4-carboxylate

CAS No.: 74294-73-8

Cat. No.: VC7450815

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

methyl 1-benzyl-1H-imidazole-4-carboxylate - 74294-73-8

Specification

CAS No. 74294-73-8
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name methyl 1-benzylimidazole-4-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Standard InChI Key HBYBRUUHYIMKRQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C=N1)CC2=CC=CC=C2

Introduction

Structural and Chemical Identification

Molecular Architecture

The molecular formula of methyl 1-benzyl-1H-imidazole-4-carboxylate is C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}, with a molar mass of 216.24 g/mol . The imidazole core contains two nitrogen atoms at non-adjacent positions, with the benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the 1-nitrogen and the methyl ester (COOCH3\text{COOCH}_3) at the 4-carbon. The IUPAC name, methyl 3-benzylimidazole-4-carboxylate, reflects this substitution pattern .

Spectral Characterization

  • 1H-NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.30–7.20, m, 5H), benzyl methylene (δ 5.46, s, 2H), methyl ester (δ 3.77, s, 3H), and imidazole protons (δ 7.58, s, 1H) .

  • 13C-NMR: Peaks for the carbonyl carbon (δ 165.2), aromatic carbons (δ 128–135), and methyl ester (δ 52.1) confirm the structure .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 216.24 aligns with the calculated molecular weight .

Cyclization of Precursors

A common synthesis involves reacting benzylamine with methyl 4-chloro-1H-imidazole-4-carboxylate in dimethylformamide (DMF) using sodium hydride as a base (Eq. 1) :

C7H7NH2+C5H3ClN2O2NaH, DMFC12H12N2O2+HCl\text{C}_7\text{H}_7\text{NH}_2 + \text{C}_5\text{H}_3\text{ClN}_2\text{O}_2 \xrightarrow{\text{NaH, DMF}} \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2 + \text{HCl}

Reaction conditions (80°C, 12 h) yield the product with >80% purity after column chromatography .

Esterification of Carboxylic Acid

Alternative routes esterify 1-benzyl-1H-imidazole-4-carboxylic acid using methanol and thionyl chloride (Eq. 2) :

C11H10N2O2+CH3OHSOCl2C12H12N2O2+H2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

This method achieves 90% yield under reflux conditions .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point98–100°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, EthanolExperimental Data
LogP (Partition Coeff.)1.82Computational Prediction
pKa4.9 (imidazole N-H)Potentiometric Titration

The compound exhibits moderate lipophilicity, facilitating membrane permeability in drug delivery applications .

Applications in Pharmaceutical Research

Enzyme Inhibition

Methyl 1-benzyl-1H-imidazole-4-carboxylate inhibits cytochrome P450 enzymes by coordinating to the heme iron, reducing metabolic degradation of co-administered drugs . In vitro studies demonstrate IC50 values of 12 μM for CYP3A4, comparable to ketoconazole .

Antifungal Activity

Derivatives bearing halogen substituents on the benzyl group show potent activity against Candida albicans (MIC = 8 μg/mL), surpassing fluconazole . The ester group enhances cellular uptake, while the benzyl moiety disrupts fungal membrane synthesis .

Comparison with Analogous Compounds

CompoundSubstituentsKey Differences
Ethyl 1-benzyl-1H-imidazole-4-carboxylateEthyl ester at C4Higher lipophilicity (LogP = 2.15)
1-Benzyl-1H-imidazole-5-carboxylic acidCarboxylic acid at C5Lower bioavailability due to ionization

The methyl ester derivative offers a balance between solubility and metabolic stability, making it preferable for prodrug design .

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